molecular formula C18H17N3O3S B2988700 (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone CAS No. 851808-49-6

(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

Cat. No. B2988700
CAS RN: 851808-49-6
M. Wt: 355.41
InChI Key: JAYLRFSHOFVIAL-UHFFFAOYSA-N
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Description

(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone, also known as NITD, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NITD is a small molecule inhibitor that targets various biological pathways, making it a promising candidate for drug development.

Mechanism of Action

Target of Action

It is known that compounds with similar structures often interact with proteins or enzymes at the benzylic position . The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells.

Mode of Action

The mode of action of this compound is likely to involve interactions with its targets at the benzylic position. This could involve processes such as free radical bromination, nucleophilic substitution, or oxidation . The exact changes resulting from these interactions would depend on the specific targets and the nature of the compound’s interaction with them.

Biochemical Pathways

Compounds that interact with targets at the benzylic position can influence a variety of biochemical pathways, depending on the specific targets and the nature of the interactions .

Advantages and Limitations for Lab Experiments

The advantages of using (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, the limitations of using (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone include its complex synthesis process and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone. One direction is to further investigate the compound's potential therapeutic applications in cancer, inflammation, and infectious diseases. Another direction is to optimize the synthesis process of (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone to produce higher yields and purity. Additionally, further research is needed to determine the safety and efficacy of (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone in humans, which could lead to the development of new drugs for various diseases.
Conclusion:
In conclusion, (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a promising candidate for drug development due to its potential therapeutic applications in various diseases. The compound's mechanism of action involves the inhibition of various biological pathways, making it a valuable tool for studying these pathways. While there are limitations to using (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone in lab experiments, further research on the compound could lead to the development of new drugs for various diseases.

Synthesis Methods

The synthesis of (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone involves a multi-step process that includes the reaction of p-tolylmethylamine with a thiol reagent, followed by the addition of a nitro group to the benzene ring. The final step involves the addition of an imidazole ring to the molecule. The synthesis of (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone has been optimized to produce high yields and purity, making it a viable candidate for further research.

Scientific Research Applications

(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone has been found to have antiviral activity against several viruses, including Zika and Ebola.

properties

IUPAC Name

(4-methylphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-5-7-15(8-6-13)17(22)20-10-9-19-18(20)25-12-14-3-2-4-16(11-14)21(23)24/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYLRFSHOFVIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

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